molecular formula C13H22N4O B6627065 2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide

2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide

Cat. No.: B6627065
M. Wt: 250.34 g/mol
InChI Key: AMUSLRGASRUANR-UHFFFAOYSA-N
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Description

2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Alkylation: The pyrimidine ring is then alkylated with butyl and ethyl groups using alkyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated pyrimidine with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]ethanol
  • **2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]propanoic acid
  • **2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]butanoic acid

Uniqueness

2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-4-6-7-17(9-11(14)18)13-8-10(3)15-12(5-2)16-13/h8H,4-7,9H2,1-3H3,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUSLRGASRUANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC(=O)N)C1=NC(=NC(=C1)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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